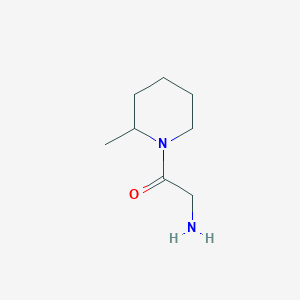
Methyl 2-amino-4-phenylbutanoate
Übersicht
Beschreibung
“Methyl 2-amino-4-phenylbutanoate” is a chemical compound with the molecular formula C11H15NO2 . It is also known as “Methyl ®-2-amino-4-phenylbutanoate hydrochloride” and has a CAS Number of 184295-39-4 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-phenylbutanoate” can be represented by the linear formula C11H16O2N1Cl1 . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m1./s1 .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-phenylbutanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 295.4±33.0 °C at 760 mmHg, and a flash point of 151.8±22.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Application in Tuberculosis Treatment
A study discovered that 2-amino-4-oxo-4-phenylbutanoate inhibitors are effective against Mycobacterium tuberculosis. These compounds, unstable in solution, transform into 4-oxo-4-phenylbut-2-enoates, which react with CoA to inhibit the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the menaquinone biosynthesis pathway. This interaction significantly enhances the compounds' potency, offering a promising basis for developing novel MenB inhibitors and suggesting a strategy for creating potent inhibitors of acyl-CoA binding enzymes (Li et al., 2011).
In Chemical Reactions and Structural Analysis
Research on the reaction of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and propane-1,2-diamine has led to the formation of novel compounds with potential biological applications. One such product, 5-(2-aminopropyl)-3,4-diphenylpyrrolo[3,4-c]pyrazol-6-one, was structurally confirmed through X-ray analysis (Gein et al., 2010). Another study focused on the X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a new amino acid component of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
Quantum Computational and Spectroscopic Studies
A study conducted quantum computational and spectroscopic analyses on 2-phenylbutanoic acid and its derivatives, including 2-amino-2-phenylbutanoic acid. This research, using density functional theory (DFT) calculations and experimental studies like FT-IR, FT-Raman, and UV–Visible spectra, provided insights into molecular geometry, vibrational frequencies, and potential applications in drug identification through molecular docking methods (Raajaraman et al., 2019).
Synthesis of Important Peptide Bond Isosteres
An efficient synthesis method was presented for N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids, which are vital in creating peptide bond isosteres. The synthesis involved hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate (May & Abell, 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-amino-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPNFOMBMXWUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305211 | |
| Record name | Methyl α-aminobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-phenylbutanoate | |
CAS RN |
24469-05-4 | |
| Record name | Methyl α-aminobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24469-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-aminobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B3118994.png)


